molecular formula C19H18F3N3O4 B11116686 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11116686
M. Wt: 409.4 g/mol
InChI Key: TXZBIGJAYPQYAV-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic agents to facilitate the formation of the hydrazone intermediate. Subsequent reactions with trifluoromethylphenyl derivatives yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with altered chemical properties.

Scientific Research Applications

3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its combination of methoxy and trifluoromethyl groups, which impart unique chemical and biological properties

Properties

Molecular Formula

C19H18F3N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C19H18F3N3O4/c1-28-15-7-6-12(8-16(15)29-2)11-23-25-18(27)10-17(26)24-14-5-3-4-13(9-14)19(20,21)22/h3-9,11H,10H2,1-2H3,(H,24,26)(H,25,27)/b23-11+

InChI Key

TXZBIGJAYPQYAV-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.